molecular formula C9H6BrFN2O2 B13906469 Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate

Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13906469
M. Wt: 273.06 g/mol
InChI Key: GYIDKKFQVCTIJO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromo (Br) and fluoro (F) groups at positions 7 and 6, respectively, and a methyl ester at position 3.

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(11)8(13)10/h2-4H,1H3

InChI Key

GYIDKKFQVCTIJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorine-containing σ-complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Electrophilic fluorination: Using reagents like Selectfluor.

    Substitution reactions: Particularly nucleophilic substitution at the bromine or fluorine positions.

    Oxidation and reduction: Depending on the specific functional groups present on the molecule.

Common Reagents and Conditions

    Selectfluor: Used for electrophilic fluorination.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination typically yields fluorinated pyrazolopyridines, while nucleophilic substitution can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluoropyrazolopyridines have been shown to inhibit certain kinases and phosphodiesterases, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and reactivity differences between Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Reactivity and Applications
This compound C₉H₇BrFN₂O₂ ~274.07 Br (C7), F (C6), COOCH₃ (C3) Bromo at C7 enables cross-coupling; fluoro at C6 modulates electron density. Potential ring-opening under LDA .
Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈BrFN₂O₂ 287.09 Br (C7), F (C6), COOCH₂CH₃ (C3) Similar reactivity to methyl analog but with higher lipophilicity due to ethyl ester .
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉FN₂O₂ 208.19 F (C6), COOCH₂CH₃ (C3) Lacks bromo, simplifying functionalization at C7. Used in arylations without ring-opening .
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉FN₂O₂ 208.19 F (C4), COOCH₂CH₃ (C3) Fluoro at C4 alters electronic effects, directing electrophiles to distinct positions .
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈BrFN₂O₂ 287.09 Br (C7), F (C4), COOCH₂CH₃ (C3) Fluoro at C4 may sterically hinder reactions at adjacent positions compared to C6-substituted analogs .
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₁BrN₂O₂ 283.13 Br (C6), CH₃ (C7), COOCH₂CH₃ (C3) Methyl at C7 hinders arylation; bromo at C6 offers alternative coupling sites .

Key Observations

Substituent Positioning :

  • Bromo at C7 (vs. C6 in Ethyl 6-bromo-7-methyl-) enhances reactivity for cross-coupling but may induce ring-opening under strong bases like LDA .
  • Fluoro at C6 (vs. C4) creates distinct electronic effects, directing electrophiles to ortho positions .

Reactivity in Arylation :

  • Pyrazolo[1,5-a]pyridines with substituents at C7 undergo unique reactivity, such as ring-opening to form 2,6-disubstituted pyridines, unlike unsubstituted analogs .

Biological Activity

Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Compound Overview

  • Common Name : this compound
  • CAS Number : 2770348-34-8
  • Molecular Formula : C₉H₆BrFN₂O₂
  • Molecular Weight : 273.06 g/mol

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. The introduction of bromine and fluorine substituents is crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives. This compound has been evaluated for its ability to inhibit various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0Cell cycle arrest at G2/M phase

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzymatic Inhibition

The compound has also shown promise as an inhibitor of specific kinases involved in cancer progression:

Kinase IC50 (nM) Type of Inhibition
ALK57.68Competitive
p38α MAPK1240Non-competitive

These findings indicate that this compound could be beneficial in treating conditions associated with dysregulated kinase activity, such as cancer and fibrosis .

Case Studies

  • Study on Anticancer Activity :
    In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-A]pyridine derivatives and evaluated their anticancer properties. This compound was one of the most potent compounds identified, demonstrating significant cytotoxicity against multiple cancer cell lines .
  • Inhibition of TGF-β Signaling :
    Another significant study investigated the role of this compound in inhibiting TGF-β signaling pathways. The results indicated that it effectively reduced TGF-β-mediated fibrosis in vitro and in vivo models, suggesting a therapeutic application for fibrotic diseases .

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